![molecular formula C17H19N5O4S B2919143 3,5-dimethyl-4-((3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)isoxazole CAS No. 2034592-88-4](/img/structure/B2919143.png)
3,5-dimethyl-4-((3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)isoxazole
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Description
3,5-dimethyl-4-((3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)isoxazole is a useful research compound. Its molecular formula is C17H19N5O4S and its molecular weight is 389.43. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivative Formation
The compound 3,5-dimethyl-4-((3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)isoxazole, due to its structural complexity, finds relevance in the synthesis and formation of various derivatives. For instance, studies have shown the utility of isoxazole derivatives in the preparation of thioalkyl derivatives through lateral metalation and electrophilic quenching, highlighting a pathway for creating sulfonamide derivatives with potential insecticidal activity (Balasubramaniam, Mirzaei, & Natale, 1990). Additionally, the synthesis of novel 5‐substituted 3‐methylisoxazole‐4‐sulfonamides from 3,5-dimethylisoxazole underscores the compound's versatility in generating aryl/heteroaryl- and aminovinylsubstituted derivatives, further expanding its application in medicinal chemistry (Filimonov, Korsakov, Dorogov, Kravchenko, Tkachenko, & Ivachtchenko, 2006).
Photoreactivity and Chemical Transformations
The photoreactivity of isoxazole derivatives, akin to the compound , has been exploited in the synthesis of novel β-lactam systems, such as the 4,5-dihydrofuroazetidinone, through photorearrangement processes. This showcases the potential of utilizing such compounds in the creation of new heterocyclic structures with possible pharmacological applications (Donati, Fusi, & Ponticelli, 2003).
Heterocyclic Chemistry and Drug Development
The structural framework of 3,5-dimethyl-4-((3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)isoxazole lends itself to the synthesis of diverse heterocyclic compounds. For example, the development of aziridin-2-ylphosphonates from isoxazoles underlines the potential of such compounds in drug development and the exploration of new therapeutic agents (Nishiwaki & Saito, 1971).
Antibacterial and Antimicrobial Applications
The incorporation of isoxazole derivatives into the structure of novel compounds has been shown to enhance antibacterial and antimicrobial properties. This is evident in the synthesis of sulfonyl derivatives with potent antimicrobial and antitubercular activities, demonstrating the significant role that such compounds play in the development of new antibacterial agents (Kumar, Prasad, & Chandrashekar, 2013).
properties
IUPAC Name |
3,5-dimethyl-4-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]sulfonyl-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O4S/c1-12-17(13(2)26-19-12)27(23,24)21-9-15(10-21)22-8-14(18-20-22)11-25-16-6-4-3-5-7-16/h3-8,15H,9-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFWPTQLLYQLEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CC(C2)N3C=C(N=N3)COC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethyl-4-((3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)isoxazole |
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